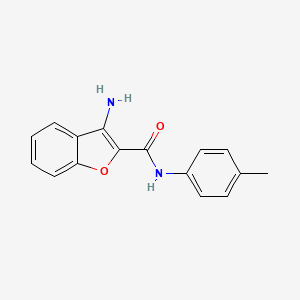

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

化学反応の分析

Oxidation Reactions

The benzofuran moiety undergoes oxidation under controlled conditions. Key transformations include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 60–80°C .

-

Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺ in aqueous ethanol at room temperature.

Products

-

Oxidation of the benzofuran ring produces 3-keto derivatives or carboxylic acids via cleavage of the furan ring.

-

The methyl group on the para-substituted phenyl ring oxidizes to a carboxylic acid under strong oxidative conditions.

Reduction Reactions

The carboxamide group and aromatic system participate in reduction:

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux .

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C.

Products

-

Reduction of the carboxamide yields N-(4-methylphenyl)aminomethylbenzofuran .

-

Selective reduction of the benzofuran double bond generates dihydrobenzofuran derivatives .

Substitution Reactions

The amino group at the 3-position is highly reactive toward electrophilic substitution:

Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C, followed by coupling |

| Nucleophilic substitution | Alkyl halides (R-X), K₂CO₃ | DMF, 80°C, 6–8 h |

Products

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reagents and Conditions

-

Acidic hydrolysis : 6M HCl, reflux, 12 h.

-

Basic hydrolysis : 4M NaOH, ethanol/water (1:1), 8 h.

Products

-

Hydrolysis yields 3-amino-1-benzofuran-2-carboxylic acid and 4-methylaniline .

N-Arylation Reactions

The amino group participates in copper-catalyzed coupling:

Reagents and Conditions

Products

-

Mono- or bi-arylated derivatives form, depending on stoichiometry:

Condensation Reactions

The amino group reacts with carbonyl compounds:

Reagents and Conditions

Products

Cycloaddition Reactions

The benzofuran core participates in Diels-Alder reactions:

Reagents and Conditions

-

Maleic anhydride , toluene, reflux, 24 h.

Products

-

Forms tetracyclic adducts via [4+2] cycloaddition at the furan double bond.

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : Decomposes above 250°C, forming CO₂ and 4-methylaniline residues.

-

Photolysis : UV irradiation (254 nm) in methanol leads to ring-opening products via radical intermediates.

科学的研究の応用

Pharmacological Applications

1. Central Nervous System Disorders

- Research indicates that compounds similar to 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide may exhibit activity as agonists at nicotinic acetylcholine receptors, which are implicated in cognition and memory processes. Studies have shown that such compounds can improve working and recognition memory in rodent models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

2. Antidepressant Activity

- Benzofuran derivatives have been studied for their potential antidepressant effects. The compound is structurally related to other known antidepressants, and preliminary studies suggest it may influence serotonin pathways, making it a candidate for further exploration in the treatment of depression .

3. Anti-inflammatory Properties

- There is emerging evidence that benzofuran derivatives may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can modulate inflammatory responses, which could have implications for treating conditions characterized by chronic inflammation .

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent patents describe efficient methods for producing benzofuran derivatives, highlighting the commercial viability of this compound .

作用機序

The mechanism of action of 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antiproliferative or cytotoxic effects on cancer cells .

類似化合物との比較

Similar Compounds

- 3-amino-N-phenyl-1-benzofuran-2-carboxamide

- 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

- 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Uniqueness

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

生物活性

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety linked to a carboxamide group and an amino group substituted with a methylphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, and it exhibits properties that are conducive to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.

- Signaling Pathway Modulation : It can affect cellular processes such as proliferation and apoptosis.

- DNA/RNA Interaction : The compound may influence gene expression, contributing to its neuroprotective effects.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective and antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are crucial for preventing oxidative stress-related neuronal damage.

Anticancer Activity

In vitro studies have demonstrated the compound's potential in cancer therapy. For instance, it has shown selective inhibition of cancer cell proliferation, particularly in lung adenocarcinoma models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring enhance its antiproliferative activity against various cancer cell lines .

Case Studies and Experimental Data

- Neuroprotection Against Excitotoxicity : A study demonstrated that this compound significantly reduced neuronal death in models of excitotoxicity, indicating its potential for treating neurodegenerative diseases.

- Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, the compound exhibited an IC50 value comparable to established anticancer drugs, suggesting its viability as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Scavenges free radicals | |

| Antioxidant | Inhibits lipid peroxidation | |

| Anticancer | IC50 against A549 cells: comparable to doxorubicin |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the benzofuran moiety can significantly enhance biological activities. For example, the presence of the amino group and specific substitutions increases neuroprotective effects against excitotoxicity.

特性

IUPAC Name |

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-8-11(9-7-10)18-16(19)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRZMQMTCMFJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。